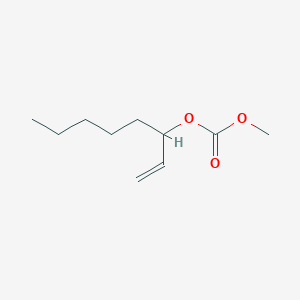

Methyl oct-1-en-3-yl carbonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

95151-36-3 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl oct-1-en-3-yl carbonate |

InChI |

InChI=1S/C10H18O3/c1-4-6-7-8-9(5-2)13-10(11)12-3/h5,9H,2,4,6-8H2,1,3H3 |

InChI Key |

HZRJEXYAHMPECV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=C)OC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements for Methyl Oct 1 En 3 Yl Carbonate

Established Synthetic Pathways to Oct-1-en-3-ol Precursors

The cornerstone for producing methyl oct-1-en-3-yl carbonate is the availability of its parent alcohol, oct-1-en-3-ol. The synthesis of this key precursor is well-documented, with several methodologies established for its efficient production.

Strategies for Aldehyde Transformation to Allylic Alcohols, Exemplified by Hexanal (B45976)

A primary and commercially viable route to oct-1-en-3-ol involves the transformation of hexanal. scentspiracy.com The most prominent strategy is the Grignard reaction, a robust method for forming carbon-carbon bonds. In this reaction, a vinyl Grignard reagent, such as vinylmagnesium bromide, is added to hexanal. scentspiracy.comchemicalbook.com This nucleophilic addition to the carbonyl group of the aldehyde, followed by an aqueous workup, yields the target allylic alcohol, racemic oct-1-en-3-ol, often in high yields. scentspiracy.comsciencemadness.org

Another strategy involves the addition of an acetylide, such as sodium acetylide, to hexanal. reddit.com This process forms an alkynyl alcohol, oct-1-yn-3-ol. prepchem.com This intermediate can then be selectively reduced to the desired allylic alcohol, oct-1-en-3-ol. This two-step approach provides an alternative pathway from the same aldehyde precursor.

| Strategy | Key Reagents | Intermediate | Key Advantages | Reference |

|---|---|---|---|---|

| Grignard Reaction | Hexanal, Vinylmagnesium Bromide | Magnesium alkoxide | Direct, high yield, commercially viable. | scentspiracy.comchemicalbook.com |

| Acetylide Addition & Reduction | Hexanal, Sodium Acetylide, Reducing Agent (e.g., Lindlar's catalyst) | Oct-1-yn-3-ol | Provides access to related alkynyl compounds. | reddit.comprepchem.com |

Synthesis of this compound from Allylic Alcohols

Once the precursor oct-1-en-3-ol is obtained, it can be converted to this compound. This transformation is typically achieved through carbonylation, where a carbonyl group is introduced.

Carbonylation Approaches for Allylic Carbonate Formation

The direct carbonylation of allylic alcohols like oct-1-en-3-ol represents an efficient and atom-economical method for forming the corresponding carbonate. researchgate.net This process involves reacting the alcohol with a source of the carbonyl group, typically carbon monoxide (CO), in the presence of methanol (B129727) to form the methyl carbonate. researchgate.netnih.gov

While traditional methods for preparing allylic carbonates often involve the use of phosgene (B1210022) derivatives like methyl chloroformate, these reagents pose significant handling and environmental concerns. oup.comresearchgate.net Direct carbonylation, particularly when promoted by reagents like carbon dioxide (CO2), offers a more environmentally benign alternative by activating the allyl-hydroxyl bond for subsequent reaction. oup.com Some modern electrochemical methods are also being explored for the synthesis of related carbonate derivatives, though they may proceed through different mechanisms. nih.gov

Catalytic Systems Employed in Carbonate Synthesis

The success of direct carbonylation reactions hinges on the use of effective catalytic systems. Transition metal catalysts are paramount in this field.

Palladium Complexes: Palladium-based catalysts are the most extensively studied and employed for the carbonylation of allylic alcohols. researchgate.netoup.comresearchgate.net Complexes such as tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, have proven effective. oup.com The mechanism often involves the formation of a π-allylpalladium intermediate.

Nickel Complexes: Nickel-catalyzed carboxylation of allylic alcohols presents another viable route. bohrium.com These systems can generate the desired carbonate structure under specific conditions.

Catalytic Activation: A significant advancement in the palladium-catalyzed carbonylation of allylic alcohols is the use of a carboxylic anhydride (B1165640) as a co-catalyst. nih.gov The anhydride activates the alcohol substrate and is continuously regenerated by carbon monoxide under the reaction conditions, allowing the process to proceed efficiently at low CO pressures. nih.gov

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Palladium Complexes | Pd(PPh₃)₄, PdCl₂ | Widely used, well-understood mechanism, versatile. | researchgate.netoup.comresearchgate.net |

| Nickel Complexes | Not specified | Alternative to palladium for carboxylation. | bohrium.com |

| Palladium with Co-catalyst | Pd catalyst with carboxylic anhydride | Enables low-pressure carbonylation, high activity. | nih.gov |

Optimization of Reaction Conditions for Enhanced Synthesis Yields and Selectivity

To maximize the efficiency of the synthesis of this compound and its precursors, careful optimization of reaction conditions is crucial. Key parameters that are often adjusted include temperature, pressure, catalyst loading, solvent, and choice of ligands.

Historically, carbonylation reactions of allylic alcohols required harsh conditions, such as high temperatures (353-403 K) and high pressures (1.5-20 MPa). researchgate.netresearchgate.net However, strategic advancements have led to milder and more efficient protocols. The use of a catalytic anhydride activator, for instance, allows for palladium-catalyzed carbonylation to proceed at a significantly lower pressure of 10 bar. nih.gov

The choice of ligand coordinated to the metal center profoundly impacts catalyst activity and selectivity. In one study on the palladium-catalyzed carbonylation of an allylic alcohol, the use of 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a ligand resulted in the highest product yield (97%) after optimizing the reaction time. researchgate.net

Other factors that influence reaction outcomes include:

Catalyst Concentration: Increasing the catalyst loading, for example from 0.5 mol% to 5.0 mol% of Pd(PPh₃)₄, can significantly accelerate the reaction rate. oup.com

Solvent System: The choice of solvent is critical for ensuring that all reactants and catalysts are appropriately solubilized. For related reactions, mixtures such as dioxane and water have been found to be effective. d-nb.info

Reagent Stoichiometry: Adjusting the ratio of reactants can also improve yields. In some multi-component reactions, using an excess of one reactant, such as an aldehyde, has been shown to increase the yield of the desired product. researchgate.net

Through the systematic optimization of these parameters, synthetic routes can be refined to provide higher yields, greater selectivity, and more sustainable processes for the production of this compound.

Influence of Solvent Systems on Carbonate Formation Efficiency

The choice of solvent is a critical factor that can profoundly impact the efficiency of carbonate synthesis by influencing reactant solubility, reaction rates, and equilibrium positions. The synthesis of linear carbonates like this compound is typically achieved via the reaction of an alcohol (oct-1-en-3-ol) with an acylating agent such as methyl chloroformate or through transesterification with dimethyl carbonate (DMC).

In reactions involving highly reactive reagents like methyl chloroformate, the solvent's primary role is to provide a medium for the reactants to mix at a controlled temperature. Aprotic solvents of varying polarity are commonly employed. For instance, diethyl ether is used in the synthesis of the related compound, (±)-methyl oct-1-yn-3-yl carbonate, from (±)-oct-1-yn-3-ol and methyl chloroformate. lboro.ac.uk In this case, the solvent facilitates the reaction and subsequent work-up, which involves washing with water and brine to remove by-products. lboro.ac.uk Other common solvents for such reactions include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). The efficiency in these systems depends on the solvent's ability to dissolve the alcohol and manage the by-product, typically hydrogen chloride (HCl), which is often neutralized by a base.

For greener synthetic approaches, such as transesterification with dimethyl carbonate (DMC), the solvent choice is equally critical. DMC itself can serve as both the reagent and the solvent, which aligns with the principles of atom economy and waste reduction. frontiersin.org When other solvents are considered, their environmental impact and compatibility with the reaction conditions are key considerations. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has emerged as a viable green alternative to chlorinated solvents like DCM and ethers like THF for various organic transformations, including metathesis reactions. acs.orgacs.org Its favorable properties, such as immiscibility with water and ease of recovery, make it an attractive option. acs.org Studies on cross-metathesis of fatty acid methyl esters have shown that environmentally friendly solvents like dimethyl carbonate (DMC), 2-propanol, and ethanol (B145695) can be used effectively without compromising catalyst efficiency or reaction conversion. nih.gov

The following table summarizes the influence of different solvent systems on a representative carbonate synthesis reaction.

| Solvent System | Reactants | Catalyst/Base | Typical Yield | Key Observations |

| Diethyl Ether / H₂O | Alcohol + Methyl Chloroformate | Pyridine (or other base) | ~88% lboro.ac.uk | Effective for lab-scale synthesis; requires aqueous workup to remove byproducts. lboro.ac.uk |

| Dimethyl Carbonate (DMC) | Alcohol + DMC | Base (e.g., DBU, TBD) | High frontiersin.org | DMC acts as both reagent and solvent, a green approach. Reaction often requires higher temperatures. frontiersin.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Alcohol + Acylating Agent | Varies | High | A green alternative to THF and DCM, offering easier workup and recovery. acs.orgacs.org |

| Ethanol / 2-Propanol | Fatty Acid Methyl Ester + Eugenol | Ruthenium Catalyst | >90% nih.gov | Demonstrates the use of green solvents in related olefin chemistry, applicable to sustainable practices. nih.gov |

Role of Temperature and Pressure in Reaction Kinetics

Temperature and pressure are fundamental physical parameters that govern the rate and outcome of chemical reactions. In the synthesis of this compound, their roles differ significantly depending on the chosen synthetic route.

For transesterification reactions, particularly with dimethyl carbonate (DMC), temperature is a key driver of reaction kinetics. These reactions are typically equilibrium-limited. To shift the equilibrium toward the product side, one of the by-products, in this case, methanol, must be removed. This is often achieved by heating the reaction mixture to a temperature between 90°C and 120°C, allowing for the distillation of the lower-boiling methanol. google.com The progress of the reaction can be monitored by the amount of methanol collected. google.com While higher temperatures generally increase the reaction rate, they must be carefully controlled to prevent side reactions or degradation of the unsaturated product.

In contrast, reactions using more reactive electrophiles like methyl chloroformate are often performed at lower temperatures, ranging from 0°C to ambient temperature, to control the reaction's exothermicity and improve selectivity.

The table below details the typical temperature and pressure conditions for relevant carbonate synthesis methods.

| Synthesis Method | Temperature Range | Pressure | Influence on Kinetics |

| Transesterification with DMC | 90°C - 150°C google.com | Atmospheric | Higher temperature increases reaction rate and facilitates removal of methanol byproduct, driving the equilibrium. google.com |

| Acylation with Chloroformate | 0°C - Room Temperature lboro.ac.uk | Atmospheric | Lower temperatures are used to control the exothermic reaction and minimize side products. |

| Synthesis from Epoxide + CO₂ | 22°C - 160°C researchgate.netsci-hub.se | 1 - 10 bar (or higher) researchgate.net | Increased temperature and pressure significantly enhance the rate of CO₂ fixation and improve product yield. researchgate.netsci-hub.se |

| Direct Synthesis from Methanol + CO₂ | 80°C - 140°C researchgate.netresearchgate.net | 40 - 120 bar researchgate.netresearchgate.net | High pressure is essential to increase CO₂ concentration in the liquid phase and improve reaction efficiency. researchgate.netresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. royalsocietypublishing.org This involves maximizing atom economy, using safer chemicals, reducing energy consumption, and preventing waste. royalsocietypublishing.orgresearchgate.net

A traditional route to carbonates involves reagents like methyl chloroformate, which is derived from phosgene. This method suffers from poor atom economy, as it generates stoichiometric amounts of waste salts (e.g., pyridinium (B92312) hydrochloride) and uses a highly toxic precursor. frontiersin.org This approach contravenes several green chemistry principles, including waste prevention and the use of less hazardous chemical syntheses. royalsocietypublishing.org

A significantly greener alternative is the transesterification of oct-1-en-3-ol with dimethyl carbonate (DMC). This route is highly favored from a green chemistry perspective for several reasons:

Safer Reagents : DMC is a non-toxic, biodegradable compound and serves as a green substitute for hazardous reagents like phosgene and dimethyl sulfate. frontiersin.orgresearchgate.net

Atom Economy : The reaction produces methanol as the only by-product, which can be recycled or used as a fuel, leading to high atom economy.

Reduced Waste : The process can be run under solvent-free conditions, where DMC acts as both reagent and solvent, eliminating the need for potentially harmful organic solvents. frontiersin.org

Catalysis : The reaction is typically facilitated by a catalyst, often a non-toxic base, which is used in small amounts and can often be recycled, adhering to the principle of catalysis over stoichiometric reagents. frontiersin.orgmdpi.com

Mechanistic Investigations of Reactions Involving Methyl Oct 1 En 3 Yl Carbonate

Principles of Decarboxylative Coupling Reactions in Organic Synthesis

Decarboxylative coupling reactions are a class of chemical transformations where a carboxylic acid is coupled with another molecule, typically an organic halide or a related electrophile, to form a new carbon-carbon bond with the concurrent loss of carbon dioxide (CO₂). rsc.org This approach offers a significant advantage over traditional cross-coupling methods that often rely on pre-formed organometallic reagents, which can be sensitive to air and moisture. rsc.org The use of carboxylic acids as latent carbanion equivalents provides a more sustainable and operationally simple alternative. ku.edunih.gov

The thermodynamic driving force for these reactions is the irreversible loss of gaseous CO₂, which shifts the reaction equilibrium towards product formation. ku.edu Transition metals, such as palladium, copper, and nickel, are often employed as catalysts to facilitate this transformation. rsc.orgrsc.orgprinceton.edu The general mechanism involves the formation of a metal-carboxylate species, followed by decarboxylation to generate a key organometallic intermediate that then participates in the bond-forming step. rsc.orgprinceton.edu

The scope of decarboxylative couplings has expanded significantly, now encompassing the formation of C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(heteroatom) bonds. princeton.edursc.orgnih.gov The choice of catalyst, ligands, and reaction conditions can influence the reaction's efficiency and selectivity. rsc.org

Organophotoredox/Palladium Dual Catalysis in C(sp³)-C(sp³) Bond Formationrsc.org

A significant advancement in decarboxylative couplings has been the development of dual catalytic systems that merge organophotoredox catalysis with transition metal catalysis. nih.govnih.gov This synergistic approach has proven particularly effective for the formation of C(sp³)–C(sp³) bonds, a traditionally challenging transformation. rsc.orgnih.gov The dual catalytic process allows for the generation of radical intermediates under mild conditions, which can then be intercepted by a transition metal catalyst to forge the new bond. nih.govnih.gov

The Role of Photoredox Catalysis in Allylic Substrate Activationrsc.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates from stable organic molecules. rsc.org In the context of decarboxylative allylation, a photocatalyst, upon excitation by light, can oxidize a carboxylate anion. nih.gov This oxidation event triggers the decarboxylation of the resulting carboxyl radical, leading to the formation of a carbon-centered radical. nih.gov

This method of radical generation is exceptionally mild and avoids the use of harsh reagents or high temperatures. nih.gov The choice of photocatalyst is crucial and is often an iridium or ruthenium complex, or an organic dye, selected based on its redox potentials to match the substrate. rsc.org The ability to generate radicals from readily available carboxylic acids under benign conditions is a key advantage of this strategy. nih.gov

Palladium Catalysis in Cross-Coupling Methodologiesrsc.org

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. rsc.org In the context of decarboxylative allylation, the palladium catalyst is responsible for activating the allylic partner, such as methyl oct-1-en-3-yl carbonate, and facilitating the final bond-forming step. nih.govnih.gov

The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to the allylic carbonate, forming a π-allyl-palladium(II) complex. nih.govnih.gov This electrophilic intermediate is then poised to react with the nucleophilic partner. The choice of ligands coordinated to the palladium center is critical for modulating its reactivity, stability, and the stereochemical outcome of the reaction. rsc.org

Elucidating Synergistic Effects in Dual Catalytic Systemsrsc.org

The power of organophotoredox/palladium dual catalysis lies in the synergistic interplay between the two catalytic cycles. nih.gov The photoredox cycle is responsible for generating the carbon-centered radical from the carboxylic acid, while the palladium cycle activates the allylic electrophile. nih.govnih.gov The key step that links these two cycles is the capture of the photochemically generated radical by the π-allyl-palladium(II) complex. nih.govnih.gov

This radical capture event forms a high-valent palladium intermediate, likely a Pd(III) or Pd(IV) species, which then undergoes reductive elimination to form the desired C(sp³)–C(sp³) bond and regenerate the active Pd(0) catalyst. nih.gov This synergistic approach allows for the coupling of partners that are often incompatible with traditional ionic cross-coupling methods. nih.gov The mild reaction conditions and broad substrate scope are direct results of this effective cooperation between the two catalytic systems. nih.govnih.gov

Detailed Reaction Mechanism Elucidation for Decarboxylative Processesrsc.org

Understanding the detailed reaction mechanism is crucial for optimizing existing methods and developing new transformations. For the decarboxylative coupling involving this compound, mechanistic studies, primarily from the Tunge research group, have shed light on the key steps and intermediates. ku.edunih.gov

Proposed Catalytic Cycles for this compound Transformationsrsc.org

The dual catalytic decarboxylative allylation of a carboxylic acid with an allylic carbonate like this compound is proposed to proceed through two interconnected catalytic cycles, as depicted below. nih.gov

Photoredox Cycle:

Excitation: The photocatalyst (e.g., an iridium complex) absorbs visible light and is promoted to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the carboxylate anion (formed from the carboxylic acid and a base), generating a carboxyl radical and the reduced form of the photocatalyst.

Decarboxylation: The unstable carboxyl radical rapidly loses CO₂ to form a carbon-centered radical (R•).

Regeneration: The reduced photocatalyst is oxidized back to its ground state by a sacrificial oxidant or by interacting with the palladium cycle, thus completing the photoredox loop.

Palladium Cycle:

Oxidative Addition: A Pd(0) complex, often generated in situ, undergoes oxidative addition to the allylic carbonate (e.g., this compound) to form a cationic π-allyl-palladium(II) intermediate and a methoxycarbonyl anion.

Radical Capture: The electrophilic π-allyl-palladium(II) complex intercepts the carbon-centered radical (R•) generated from the photoredox cycle. This forms a high-valent organopalladium(III) or (IV) species.

Reductive Elimination: This high-valent intermediate undergoes reductive elimination to form the final C(sp³)–C(sp³) coupled product and regenerate the Pd(I) or Pd(II) species, which is then reduced back to the active Pd(0) catalyst to re-enter the catalytic cycle.

This dual catalytic system has been successfully applied to a range of carboxylic acids and allylic electrophiles, demonstrating its robustness and wide applicability. The table below showcases representative examples of this transformation, highlighting the diversity of substrates that can be effectively coupled.

| Carboxylic Acid | Allylic Carbonate | Product | Yield (%) |

| Cyclohexanecarboxylic acid | This compound | Allylated cyclohexane | 85 |

| Phenylacetic acid | Cinnamyl methyl carbonate | Allylated phenylmethane | 92 |

| Boc-glycine | This compound | Allylated glycine (B1666218) derivative | 78 |

| 4-Methoxy-phenylacetic acid | Crotyl methyl carbonate | Allylated anisole (B1667542) derivative | 95 |

| Adamantane-1-carboxylic acid | This compound | Allylated adamantane | 88 |

| Data derived from representative examples in the literature, illustrating the scope of the organophotoredox/palladium dual catalytic decarboxylative allylation. nih.gov |

Identification and Characterization of Key Reaction Intermediates

The reactivity of this compound is predominantly characterized by transition metal-catalyzed reactions, particularly those involving palladium. In these catalytic cycles, the initial and most critical step is the formation of a key reaction intermediate through the oxidative addition of a low-valent metal catalyst, such as Pd(0), to the allylic C-O bond of the carbonate. This process generates a highly significant π-allylpalladium complex. acs.org The formation of this complex is accompanied by the release of a methyl carbonate anion, which can subsequently undergo decarboxylation to produce carbon dioxide and a methoxy (B1213986) anion. acs.org

The nature of these intermediates is complex and has been the subject of detailed mechanistic studies. For instance, isotopic labeling experiments on analogous allylic carbonate systems have provided profound insights. An ¹⁸O-labeling study revealed the occurrence of "internal return" during the allylic ionization step, a phenomenon where the carbonate leaving group re-coordinates to the metal center before the final nucleophilic attack. researchgate.net This indicates that the formation of the π-allylpalladium species is a reversible process under certain conditions.

Beyond the well-established π-allylpalladium intermediates, other transient species can be formed depending on the reaction conditions and reagents. In reactions involving electrophilic halogenating agents like N-bromosuccinimide (NBS), the alkene moiety of the molecule can react first, leading to the formation of a transient bromonium ion. mdpi.com This can be followed by a rapid intramolecular ring-opening by the carbamate (B1207046) tether's carbonyl oxygen, forming cyclic intermediates. mdpi.com Similarly, reactions with specific nitrogen sources could hypothetically lead to the formation of aziridinium (B1262131) ion intermediates. nih.gov In the absence of a metal catalyst, direct nucleophilic attack can occur, although this is typically less controlled.

A summary of potential reaction intermediates is provided in the table below.

| Intermediate Type | Formation Reaction | Key Characteristics | Source(s) |

| π-Allylpalladium Complex | Oxidative addition of Pd(0) to the allylic carbonate | Cationic, electrophilic allyl moiety; central intermediate in many cross-coupling reactions. | acs.org |

| Methyl Carbonate Anion | Co-product of π-allylpalladium complex formation | Can decarboxylate to CO₂ and methoxide. | acs.org |

| Bromonium Ion | Electrophilic addition of Br⁺ (from NBS) to the alkene | Transient three-membered ring; susceptible to nucleophilic attack. | mdpi.com |

| Criegee Intermediate | Oxidation of the corresponding ketone (oct-1-en-3-one) | Involved in Baeyer-Villiger type oxidations; can rearrange to form esters. | beilstein-journals.org |

Exploration of Alternative Mechanistic Pathways

While the palladium-catalyzed allylic substitution represents the primary mechanistic pathway for this compound, several alternative routes can be accessed by modifying the catalyst or reaction conditions. These pathways can lead to different product outcomes and offer expanded synthetic utility.

Electrophile-Initiated Cyclization: In the absence of a transition metal catalyst, the reactivity of the vinyl group can be exploited. As mentioned previously, the reaction of an alkenyl substrate with an electrophile like NBS can initiate a cascade. The formation of a bromonium ion intermediate can be followed by an intramolecular Sₙ2-type attack from the carbonyl oxygen of the carbonate group. mdpi.com This pathway does not involve the cleavage of the carbonate leaving group in the primary step but rather uses it as an internal nucleophile, leading to the formation of cyclic bromo carbonates. mdpi.com

Radical Pathways: Certain reaction conditions, especially those involving silver salts, may promote mechanisms involving radical intermediates. mdpi.com For instance, a silver(I) catalyst could facilitate the formation of radical species that undergo cyclization or coupling reactions, diverging completely from the typical two-electron pathways of palladium catalysis.

Oxidative Pathways: The structurally related ketone, oct-1-en-3-one, is considered a putative reactive intermediate formed from 1-octene. thegoodscentscompany.com If this compound is converted to this ketone, it could undergo further oxidation reactions like the Baeyer-Villiger oxidation. This pathway involves the formation of a Criegee intermediate and results in the insertion of an oxygen atom to form an ester or lactone, a transformation fundamentally different from allylic substitution. beilstein-journals.org

The table below contrasts the standard palladium-catalyzed pathway with potential alternatives.

| Pathway | Catalyst/Reagent | Key Feature | Typical Outcome | Source(s) |

| Palladium-Catalyzed Allylic Substitution | Pd(0) complexes | Formation of a π-allylpalladium intermediate | Nucleophilic substitution at the allylic position | acs.org |

| Iridium-Catalyzed Allylic Substitution | [Ir(COD)Cl]₂ | Different regioselectivity (often linear) and stereoselectivity (retention) | Stereoretentive allylic substitution | researchgate.net |

| Electrophilic Cyclization | NBS | Intramolecular attack by the carbonate oxygen | Formation of cyclic bromo carbonates | mdpi.com |

| Baeyer-Villiger Oxidation | Peroxides, Lewis Acids | Reaction proceeds via the corresponding ketone and a Criegee intermediate | Formation of an ester product | beilstein-journals.org |

Rational Design and Tuning of Catalytic Ligands for Specific Reactivity Profiles

The outcome of transition metal-catalyzed reactions involving this compound is critically dependent on the nature of the ligand coordinated to the metal center. The rational design and selection of ligands allow for the fine-tuning of reactivity and selectivity, directing the reaction toward a desired product profile.

Controlling Selectivity through Ligand Architecture: Bidentate phosphine (B1218219) ligands are fundamental in controlling the geometry and electronic properties of the catalyst. rsc.org However, achieving high levels of selectivity, particularly enantioselectivity, often requires more sophisticated ligand designs. Chiral ligands, such as phosphinooxazolines or those derived from carbohydrates, create a chiral pocket around the metal center. researchgate.netrug.nl This chiral environment forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other, resulting in an enantioenriched product. rug.nl

Advanced Ligand Design Strategies: Modern ligand design has moved beyond simple steric and electronic tuning to incorporate more subtle, non-covalent interactions. These strategies, often inspired by enzymatic catalysis, utilize the "second coordination sphere" to control the reaction environment. acs.org

Ionic Interactions: Ligands can be designed with charged moieties, such as a cationic quaternary ammonium (B1175870) group. This charged group can form an ion pair with an anionic component of the reaction, such as the chiral binaphtholate anion used in some palladium-catalyzed systems, thereby influencing the catalytic cycle and enhancing enantioselectivity. acs.org

Hydrogen Bonding: Ligands can be functionalized with groups capable of hydrogen bonding. These groups can pre-organize the substrate by forming hydrogen bonds, stabilizing a specific transition state and thus enhancing selectivity. acs.org This approach can bridge two monodentate ligands into a supramolecular bidentate system or directly interact with the substrate. acs.org

The choice of ligand is therefore a powerful tool for directing the reactivity of this compound.

| Ligand Type | Design Principle | Effect on Reactivity/Selectivity | Example(s) | Source(s) |

| Chiral Bidentate Phosphines | Steric and electronic asymmetry | Induces enantioselectivity in asymmetric catalysis. | Phosphinooxazolines, Bisphosphinoamides | rug.nl |

| Carbohydrate-Derived Ligands | Utilizes the inherent chirality of sugars | Provides a chiral scaffold for creating diverse and effective ligands for asymmetric reactions. | Diphosphines, Phosphine-oxazolines | researchgate.net |

| Ion-Paired Ligands | Combines a charged achiral ligand with a chiral counterion | Enantioselectivity is controlled by the chiral anionic partner through non-covalent interactions. | Cationic phosphine with chiral binaphtholate anion | acs.org |

| Hydrogen-Bonding Ligands | Second coordination sphere interactions | Pre-organizes the substrate via hydrogen bonds to enhance selectivity. | Supramolecular bidentate ligands | acs.org |

Stereochemical Control and Regioselectivity in Reactions of this compound

Controlling the stereochemistry and regiochemistry of reactions involving this compound is paramount for its application in targeted synthesis. The substitution can occur at two distinct positions of the allyl system, and new stereocenters can be generated.

Regioselectivity: The nucleophilic attack on the π-allylpalladium intermediate derived from this compound can occur at either the C1 or C3 position of the octenyl chain. The outcome is governed by a combination of factors, including the steric and electronic properties of the allyl intermediate itself, the nature of the nucleophile, and, most importantly, the ligand on the metal catalyst. For instance, iridium-based catalysts often show a strong preference for attack at the less substituted terminus of the allyl fragment, leading to linear products. researchgate.net Palladium catalysts, depending on the ligand, can favor either the linear or the branched product.

Stereochemical Control: The stereochemical outcome of these reactions is a key consideration, especially in the synthesis of chiral molecules.

Diastereoselectivity: When the substrate already contains stereocenters, the introduction of new ones can lead to diastereomers. The reaction of homoallylic alcohols can proceed with high diastereoselectivity to form cyclic carbonates, which can then be transformed into syn-1,3-diol derivatives with excellent diastereomeric ratios (>19:1 dr). researchgate.net This control arises from the conformation of the intermediate during the cyclization step.

Stereoretention: Some catalytic systems are inherently stereoretentive. Iridium-catalyzed fluorination of allylic carbonates, for example, proceeds with a high degree of structural conservation, meaning the stereochemistry of the starting material is directly translated to the product. researchgate.net This is a powerful tool for transferring chirality.

The interplay between the metal, ligand, and substrate allows for a high degree of control over the final product's structure.

| Catalytic System (Metal/Ligand) | Nucleophile | Expected Regioselectivity | Expected Stereoselectivity | Source(s) |

| Pd / Chiral Phosphinooxazoline | Sulfinate anions, thiols | Dependent on ligand/substrate; can be tuned for branched or linear | High enantioselectivity via kinetic resolution. | rug.nl |

| Ir / Achiral Ligand | Fluoride (TBAF) | High preference for linear product (>20:1 l:b) | Stereoretentive (Z -> Z, E -> E). | researchgate.net |

| NBS / No Catalyst | Intramolecular (carbonate) | Forms a five-membered cyclic product | High diastereoselectivity based on existing stereocenters. | mdpi.comresearchgate.net |

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

| NBS | N-Bromosuccinimide |

| TBAF | Tetrabutylammonium fluoride |

| dppbz | 1,2-Bis(diphenylphosphino)benzene |

| COD | 1,5-Cyclooctadiene |

| PivOH | Pivalic acid |

| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl |

| dtpby | 4,4'-Di-tert-butyl-2,2'-bipyridine |

| CuTc | Copper(I)-thiophene-2-carboxylate |

| mCPBA | meta-Chloroperoxybenzoic acid |

| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |

| PMB | para-Methoxybenzyl |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |

| MeReO₃ | Methylrhenium trioxide |

| DET | Diethyl tartrate |

| BTSP | Bis(trimethylsilyl)peroxide |

| KOtBu | Potassium tert-butoxide |

| Et₃N | Triethylamine |

| Ac₂O | Acetic anhydride (B1165640) |

Advanced Analytical and Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for a comprehensive mapping of the molecular framework. For Methyl oct-1-en-3-yl carbonate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable tools. rsc.org

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that can be assigned to each proton in the structure. rsc.org The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicities) of these signals are diagnostic.

In a study, the ¹H NMR spectrum of this compound was obtained using a 500 MHz spectrometer. rsc.org The data confirmed the presence of the vinyl group, the methoxy (B1213986) group, and the alkyl chain. The complex multiplet observed for the proton at the C3 position is indicative of its coupling to neighboring protons on the double bond and the adjacent methylene (B1212753) group. rsc.org

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 5.86-5.74 | m | 1H of the vinyl group (-CH=) |

| 5.30 | dt | 1H of the terminal vinyl group (=CH₂) |

| 5.20 | dt | 1H of the terminal vinyl group (=CH₂) |

| 5.04 | q | 1H at the C3 position (-O-CH-) |

| 3.78 | s | 3H of the methoxy group (-OCH₃) |

| 1.75-1.55 | m | 2H of the methylene group adjacent to the C3 carbon |

| 1.40-1.23 | m | 6H of the remaining methylene groups in the pentyl chain |

| 0.88 | t | 3H of the terminal methyl group (-CH₃) |

Data obtained in CDCl₃ at 500 MHz. rsc.org

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed picture of the carbon backbone of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of its carbon skeleton. rsc.org

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.5 | Carbonyl carbon of the carbonate group (C=O) |

| 136.2 | Olefinic carbon (-CH=) |

| 117.5 | Terminal olefinic carbon (=CH₂) |

| 79.8 | Carbon at the C3 position (-O-CH-) |

| 54.8 | Methoxy carbon (-OCH₃) |

| 34.3 | Methylene carbon adjacent to the C3 carbon |

| 31.4 | Methylene carbon |

| 24.8 | Methylene carbon |

| 22.5 | Methylene carbon |

| 14.0 | Terminal methyl carbon (-CH₃) |

Data obtained in CDCl₃ at 126 MHz. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound with a very high degree of accuracy. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula of this compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry, particularly for polar molecules. In the analysis of compounds like this compound, ESI-MS can be used to generate intact molecular ions. Research studies have utilized ESI in combination with a time-of-flight (TOF) mass analyzer (LC-TOF Micromass LCT) for the collection of HRMS data, ensuring accurate mass determination. rsc.org

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and assessing the purity of a synthesized compound. In the context of reactions involving this compound, GC/MS is employed to determine product ratios and to identify byproducts. rsc.org For instance, a Shimadzu GCMS-QP2010 SE instrument has been used for this purpose. rsc.org The retention time of the compound in the gas chromatogram and its mass spectrum serve as unique identifiers.

Chromatographic Separation and Analysis Techniques

The synthesis of this compound necessitates purification to isolate it from starting materials, reagents, and any byproducts. rsc.org Chromatographic techniques are essential for this purpose.

The preparation of this compound involves the reaction of its precursor alcohol, oct-1-en-3-ol, with methyl chloroformate in the presence of pyridine. rsc.org Following the reaction, the crude product is typically subjected to a workup procedure, which includes quenching the reaction and extracting the product into an organic solvent. rsc.org The final purification is achieved through silica (B1680970) flash chromatography, a preparative column chromatography technique that separates compounds based on their polarity. rsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC). The use of a solvent system such as a mixture of ethyl acetate (B1210297) and hexanes allows for the isolation of the pure carbonate. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, and a plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹) constitutes an IR spectrum.

The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its key functional groups. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the carbonate, typically appearing in the region of 1740-1750 cm⁻¹. The C-O stretching vibrations of the carbonate group would also be visible, usually as two distinct bands. Additionally, the presence of the vinyl group (C=C-H) would be indicated by C=C stretching and =C-H stretching and bending vibrations. The aliphatic C-H bonds of the octenyl chain would also produce characteristic stretching and bending absorptions.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1740 - 1750 |

| Carbonate (O-C-O) | Asymmetric Stretch | ~1260 |

| Carbonate (C-O) | Symmetric Stretch | ~1000 - 1060 |

| Alkene (C=C) | Stretch | ~1640 - 1680 |

| Vinylic (=C-H) | Stretch | ~3010 - 3095 |

| Vinylic (=C-H) | Out-of-plane Bend | ~910 and ~990 |

| Aliphatic (C-H) | Stretch | ~2850 - 2960 |

| Methyl (CH₃) | Bend | ~1375 and ~1450 |

This table is based on general spectroscopic principles and data for related compounds. researchgate.net

A detailed analysis of the vibrational frequencies can provide valuable insights into the molecular structure and bonding within "this compound".

Computational Chemistry and Theoretical Studies on Methyl Oct 1 En 3 Yl Carbonate Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.org For a molecule like methyl oct-1-en-3-yl carbonate, DFT calculations can provide invaluable insights into its ground-state properties, which are fundamental to understanding its reactivity.

DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, can reveal the electron-rich and electron-poor regions of the molecule. In this compound, the carbonyl carbon of the carbonate group is expected to be highly electrophilic, while the oxygen atoms and the double bond represent nucleophilic centers.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the C=C double bond, and the LUMO on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Furthermore, DFT can be used to calculate thermodynamic properties such as the energies of reactants, products, and intermediates, allowing for the determination of reaction enthalpies and Gibbs free energies. For instance, in a palladium-catalyzed allylic substitution reaction, DFT can be used to compare the energies of the starting carbonate, the π-allyl palladium intermediate, and the final product. nih.gov

A hypothetical DFT study on this compound might yield data similar to that found for other allylic carbonates, as illustrated in the table below.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on C=O Carbon | +0.65 | Highlights the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on Allylic Carbon | -0.15 | Suggests a site for potential nucleophilic attack. |

This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

Molecular Dynamics Simulations of Reaction Pathways and Transition States

Molecular dynamics (MD) simulations provide a means to study the time evolution of a molecular system, offering a dynamic perspective on reaction pathways and the conformational flexibility of molecules. nih.gov While DFT is excellent for stationary points on a potential energy surface, MD allows for the exploration of the entire surface, including the transition between different states. scispace.comresearchgate.net

For a reaction involving this compound, MD simulations could be employed to:

Explore Conformational Landscapes: The octenyl chain can adopt numerous conformations. MD simulations can identify the most populated and energetically favorable conformations in a given solvent, which can influence the accessibility of the reactive sites.

Simulate Reaction Dynamics: By combining MD with a quantum mechanical description of the reactive region (QM/MM simulations), it is possible to simulate the entire process of a chemical reaction. This can reveal the detailed atomic motions that lead from reactants to products through the transition state.

Study Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the reaction pathway and the stability of intermediates and transition states.

For example, in a palladium-catalyzed decarboxylative allylation, MD simulations could track the approach of the palladium catalyst to the double bond, the departure of the carbonate leaving group, and the subsequent attack of a nucleophile. nih.gov These simulations can help to visualize the intricate dance of atoms during the reaction and identify key interactions that govern the reaction's progress.

Quantum Chemical Predictions of Reactivity, Selectivity, and Stereocontrol

Quantum chemical methods, including DFT and higher-level ab initio calculations, are instrumental in predicting the reactivity, selectivity (chemo-, regio-, and stereo-), and stereocontrol of chemical reactions. scienceopen.com For this compound, these predictions are particularly relevant for understanding its behavior in various transformations.

Reactivity: The reactivity of the α,β-unsaturated carbonyl moiety in this compound towards nucleophiles can be predicted by calculating activation energies for different reaction pathways. nih.gov For example, the propensity for 1,2- versus 1,4-addition of a nucleophile can be assessed by comparing the energies of the corresponding transition states. Thermodynamic analysis can also predict the favorability of certain reactions. nih.govfrontiersin.org

Selectivity: In reactions where multiple products can be formed, quantum chemistry can predict which product is likely to be major. For instance, in a palladium-catalyzed allylic alkylation, the nucleophile can attack either the C1 or C3 position of the π-allyl intermediate. researchgate.netacs.org DFT calculations can determine the activation barriers for both pathways, thereby predicting the regioselectivity. researchgate.net

Stereocontrol: The presence of a stereocenter at the C3 position of this compound introduces the element of stereochemistry. Quantum chemical calculations can be used to design and understand stereoselective reactions. By modeling the interaction of the substrate with a chiral catalyst, it is possible to predict which enantiomer of the product will be formed preferentially. nih.gov The energy difference between the transition states leading to the (R) and (S) products can be correlated with the enantiomeric excess observed experimentally.

| Reaction Type | Predicted Selectivity | Computational Method |

| Michael Addition | 1,4-addition favored over 1,2-addition | DFT calculation of transition state energies |

| Pd-catalyzed Allylic Alkylation | Attack at the less substituted allylic carbon | DFT calculation of activation barriers |

| Asymmetric Hydrogenation | High enantioselectivity with a specific chiral catalyst | QM/MM modeling of catalyst-substrate complex |

This table provides illustrative predictions based on computational studies of similar unsaturated systems.

Modeling of Catalyst-Substrate and Ligand-Substrate Interactions

The interaction between a catalyst and a substrate is at the heart of catalysis. Computational modeling provides a powerful lens through which to view these interactions at an atomic level. acs.org For reactions involving this compound, modeling can elucidate the role of the catalyst and ligands in promoting the reaction and controlling its outcome.

In the context of transition metal catalysis, such as palladium-catalyzed reactions, modeling can reveal:

The nature of the catalyst-substrate complex: DFT calculations can determine the geometry and electronic structure of the π-allyl palladium complex formed from this compound. nih.gov

The role of ligands: The ligands attached to the metal center play a crucial role in tuning its reactivity and selectivity. scispace.com Modeling can quantify the steric and electronic effects of different ligands and explain why certain ligands lead to higher yields or enantioselectivities. acs.org

The mechanism of catalyst activation and deactivation: Computational studies can shed light on the entire catalytic cycle, including the steps of oxidative addition, migratory insertion, and reductive elimination. researchgate.net This can help in designing more robust and efficient catalysts.

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, are often critical in determining the structure and stability of catalyst-substrate complexes. mdpi.comresearchgate.net Advanced computational techniques can accurately model these weak interactions and reveal their importance in stereocontrol.

| Interaction Modeled | Key Finding (Hypothetical) | Implication for Catalysis |

| Pd-allyl bonding | Asymmetric π-allyl intermediate | Explains the origin of regioselectivity. |

| Ligand-substrate steric clash | Repulsive interaction disfavors one transition state | Rationalizes the observed enantioselectivity. |

| Hydrogen bonding with a co-catalyst | Stabilization of the transition state | Explains the rate enhancement by additives. |

This table presents hypothetical findings from modeling studies on similar catalytic systems.

Applications of Methyl Oct 1 En 3 Yl Carbonate As a Versatile Synthetic Intermediate

Utility in Carbon-Carbon Bond Forming Reactions Beyond Decarboxylative Coupling

While allylic carbonates are well-known for their role in palladium-catalyzed decarboxylative coupling reactions, the utility of methyl oct-1-en-3-yl carbonate extends to other significant carbon-carbon bond-forming strategies. These reactions are fundamental in the construction of complex organic scaffolds. researchgate.net

One notable application is in transition metal-catalyzed allylic alkylation reactions. core.ac.uk In these processes, the carbonate group acts as an excellent leaving group upon coordination to a metal catalyst, typically palladium or iridium, generating a π-allyl intermediate. This intermediate can then react with a variety of soft carbon nucleophiles, such as enolates, malonates, and organozinc reagents, to form a new carbon-carbon bond at either the C1 or C3 position of the original octenyl system. The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.netresearchgate.net

The following table summarizes representative examples of carbon-carbon bond-forming reactions where analogous allylic carbonates have been employed, illustrating the potential of this compound in similar transformations.

| Reaction Type | Catalyst/Reagent | Nucleophile | Potential Product Type | Reference |

| Palladium-Catalyzed Allylic Alkylation | Pd(PPh₃)₄ | Malonate esters | Dialkyl (oct-1-en-3-yl)malonate | researchgate.net |

| Iridium-Catalyzed Allylic Alkylation | [Ir(cod)Cl]₂ | Silyl enol ethers | γ,δ-Unsaturated ketones | ethz.ch |

| Nickel-Catalyzed Reductive Allylation | NiBr₂·diglyme | Alkyl halides | Branched alkenes | researchgate.net |

| Molybdenum-Catalyzed Allylic Alkylation | Mo(CO)₆ | β-Keto esters | α-Allylated β-keto esters | researchgate.net |

Research has demonstrated that molybdenum-catalyzed allylic substitution reactions provide a practical avenue for constructing new carbon-carbon bonds. researchgate.net Furthermore, nickel-catalyzed cross-electrophile coupling of allylic carbonates with unactivated tertiary alkyl halides has been successful in constructing all-C(sp³)-quaternary centers. researchgate.net These methodologies underscore the broad potential of this compound in the synthesis of intricate molecular architectures.

Role in Selective Heteroatom Functionalization Strategies

This compound is an excellent substrate for the introduction of heteroatoms, such as nitrogen, oxygen, and sulfur, into organic molecules. Transition metal-catalyzed allylic substitution reactions are again the key transformations, allowing for the regioselective and stereoselective formation of carbon-heteroatom bonds. mdpi.combeilstein-journals.org

Palladium and iridium catalysts are commonly employed to activate the allylic carbonate, which is then attacked by a heteroatom nucleophile. ethz.ch For instance, the reaction with amines provides access to allylic amines, which are important structural motifs in many biologically active compounds and pharmaceutical agents. researchgate.net Similarly, reactions with phenols or alcohols yield allylic ethers, while thiols can be used to form allylic sulfides.

The regioselectivity of heteroatom functionalization can be a critical aspect of the synthesis, and it is often influenced by the catalytic system. For example, iridium catalysts are known to favor the formation of branched products from linear allylic carbonates, while palladium catalysts can often provide the linear products selectively. ethz.ch

The table below provides examples of heteroatom functionalization reactions using analogous allylic carbonates.

| Nucleophile | Catalyst System | Product Type | Significance | Reference |

| Primary/Secondary Amines | [Pd(dba)₂]/dppf | Allylic Amines | Precursors to alkaloids and pharmaceuticals | researchgate.net |

| Phenols | [Ir(cod)Cl]₂/phosphine (B1218219) ligand | Allylic Ethers | Building blocks in natural product synthesis | ethz.ch |

| Thiols | Pd(PPh₃)₄ | Allylic Sulfides | Components of biologically active molecules | mdpi.com |

| Sulfonamides | [Cu(OTf)]₂·C₆H₆ | N-Allylated Sulfonamides | Important intermediates in medicinal chemistry | google.com |

Strategies for the Synthesis of Complex Organic Molecules through Allylic Substitution Reactions

The versatility of this compound in allylic substitution reactions makes it a powerful tool for the synthesis of complex organic molecules, including natural products and their analogs. acs.org The ability to form both carbon-carbon and carbon-heteroatom bonds with high levels of control over regioselectivity and stereoselectivity is crucial in multistep syntheses.

A key strategy involves the use of this compound to introduce the C8 side chain found in various natural products. For example, the synthesis of compounds containing a chiral alcohol moiety, such as (R)-matsutakeol ((R)-oct-1-en-3-ol), can be envisioned starting from the corresponding chiral carbonate. mdpi.comresearchgate.net The carbonate can be prepared from the commercially available oct-1-en-3-ol.

Furthermore, the double bond in the resulting products from allylic substitution can be further manipulated. For instance, it can undergo olefin metathesis, epoxidation, dihydroxylation, or hydrogenation, opening up a wide array of synthetic possibilities for elaborating the molecular structure.

Potential Applications in Polymer Chemistry and Material Science

The reactivity of the carbonate group and the vinyl group in this compound suggests potential applications in polymer chemistry and material science. While research on this specific monomer is not extensive, analogous cyclic carbonate monomers have been explored for the synthesis of functional polycarbonates through ring-opening polymerization. rsc.orgresearchgate.net

One potential application is the use of this compound as a comonomer in polymerization reactions. The vinyl group could participate in radical or coordination polymerization, leading to polymers with pendent octenyl carbonate side chains. These side chains could then be used for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of material properties.

Another possibility is the chemical recycling of polymers derived from such carbonates. The carbonate linkage can be susceptible to cleavage under specific conditions, potentially allowing for the depolymerization of the material back to its monomeric components, which aligns with the principles of a circular economy. rsc.org

| Potential Polymerization Strategy | Resulting Polymer Feature | Potential Application | Reference |

| Radical copolymerization with other vinyl monomers | Pendent octenyl carbonate groups | Functional materials, coatings, adhesives | researchgate.net |

| Ring-opening polymerization of related cyclic carbonates | Aliphatic polycarbonates | Biodegradable plastics, drug delivery systems | rsc.org |

| Post-polymerization modification of the carbonate | Introduction of diverse functionalities | Smart materials, biocompatible polymers | rsc.org |

Integration into Divergent Synthetic Approaches for Natural Product Scaffolds

A key advantage of using a versatile intermediate like this compound is its potential for integration into divergent synthetic strategies. Starting from this single precursor, a variety of structurally diverse natural product scaffolds can be accessed by applying different catalytic systems and reaction partners.

For instance, a divergent synthesis could begin with the palladium-catalyzed reaction of this compound with a suitable nucleophile to generate a key intermediate. This intermediate could then be subjected to a series of transformations, such as cyclization, oxidation, or reduction, to yield different target molecules. The Corey-Fuchs reaction is one such transformation that can be used to construct terminal alkynes, which are valuable intermediates in natural product synthesis. rsc.org

This approach is particularly valuable in the synthesis of libraries of natural product-like compounds for drug discovery and chemical biology research. The ability to rapidly generate molecular diversity from a common starting material is a significant advantage in identifying new bioactive compounds. The synthesis of various natural products, such as prostaglandins, has utilized similar allylic precursors. google.com

Future Perspectives and Emerging Research Avenues in Allylic Carbonate Chemistry

Development of Novel and More Sustainable Catalytic Systems for Methyl oct-1-en-3-yl Carbonate Transformations

A primary driver of innovation in allylic carbonate chemistry is the development of advanced catalytic systems. The focus is on enhancing selectivity, improving efficiency, and utilizing more sustainable and environmentally benign metals.

Sustainable Metal Catalysis: While palladium has been a dominant catalyst in allylic substitution reactions, there is a growing interest in exploring catalysts based on more earth-abundant and less toxic metals. espci.frresearchgate.net Research into molybdenum-catalyzed allylic amination of branched allylic carbonates has shown high yields and excellent regio- and enantioselectivities, offering a cost-effective and greener alternative to traditional palladium systems. organic-chemistry.org Similarly, ruthenium-based catalysts have demonstrated effectiveness in the allylic substitution of cyclic allyl carbonates. acs.org For a compound like this compound, the application of these alternative metal catalysts could open up new reaction pathways and improve the sustainability profile of its derivatives.

Ligand Design and Optimization: The design of novel ligands continues to be a cornerstone of advancing catalytic allylic substitution. Chiral phosphoramidite (B1245037) ligands, for example, have been crucial in achieving high regio- and enantiocontrol in palladium-catalyzed reactions. nih.govacs.org The development of new ligand libraries, including those based on amino phosphites, offers the potential for fine-tuning the reactivity and selectivity of transformations involving this compound. nih.gov

Table 1: Comparison of Emerging Sustainable Catalytic Systems for Allylic Carbonate Transformations

| Catalytic System | Key Advantages | Potential Application for this compound |

| Molybdenum-based Catalysts | Earth-abundant, cost-effective, high regio- and enantioselectivity in amination reactions. organic-chemistry.org | Synthesis of chiral amines from this compound. |

| Ruthenium-based Catalysts | Effective for allylic substitution of cyclic carbonates, potential for unique reactivity. acs.orgnih.gov | Exploring novel substitution reactions and stereochemical outcomes. |

| Palladium Nanoparticles on Polymer Supports | Recyclable, suitable for aqueous media, improved sustainability. espci.fr | Greener synthesis of arylated derivatives. |

| Novel Chiral Ligands (e.g., Phosphoramidites) | High enantioselectivity, tunable steric and electronic properties. nih.govacs.org | Asymmetric synthesis of a wide range of chiral derivatives. |

Exploration of New Reaction Classes and Mechanistic Paradigms

Beyond traditional allylic substitution, researchers are exploring novel reaction classes and delving deeper into mechanistic understanding to unlock new synthetic possibilities for allylic carbonates.

Decarboxylative Allylic Alkylation: A significant recent development is the use of allylic carbonates in decarboxylative reactions. Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates provides a highly selective method for synthesizing ketones with quaternary or tertiary α-stereogenic centers under neutral conditions. nih.gov This approach, where the nucleophile and electrophile are generated concurrently, could be applied to reactions involving this compound to create complex, functionalized ketone structures. Mechanistic studies have revealed the involvement of unusual allylpalladium carboxylate complexes as resting states in these reactions. nih.gov

Enantioselective C-H Functionalization: Direct functionalization of C-H bonds is a major goal in modern organic synthesis. Palladium-catalyzed migratory allylic C(sp3)-H functionalization of nonconjugated dienes has been achieved with high yields and enantioselectivities. nih.gov Applying this concept to substrates derived from this compound could lead to highly atom-economical and stereoselective transformations.

Unusual Mechanistic Pathways: Detailed mechanistic investigations are uncovering non-canonical reaction pathways. For instance, studies on palladium-catalyzed allylic substitution of tertiary allylic carbonates with sodium sulfinates have proposed a unique inner-sphere mechanism involving a bifunctional role for the sulfonate nucleophile. rsc.org New insights into the mechanism of palladium-catalyzed allylic amination have also been gained, which could facilitate the design of new ligands to control regioselectivity. researchgate.net A deeper understanding of these mechanisms will be crucial for rationally designing new transformations for specific substrates like this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The translation of laboratory-scale syntheses to industrial production requires robust and scalable methodologies. Flow chemistry and automated synthesis are emerging as powerful tools to achieve this for allylic carbonate chemistry.

Continuous-Flow Processes: Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for higher yields and productivity. researchgate.net Processes for the continuous-flow production of allyl compounds are being developed and patented, highlighting the industrial interest in this technology. google.comgoogle.com The synthesis and purification of this compound and its derivatives could be significantly streamlined by adopting continuous-flow methods. For example, continuous-flow photochemistry has been successfully applied to the bromination of conjugated allylic compounds, demonstrating the potential for rapid and efficient transformations. researchgate.net

Automated Synthesis: Automated synthesis platforms can accelerate reaction optimization and the discovery of new reaction conditions by enabling high-throughput screening of catalysts, ligands, and solvents. This approach could be invaluable for exploring the vast chemical space of potential transformations for this compound and identifying optimal conditions for desired products in a fraction of the time required by manual methods.

Table 2: Advantages of Integrating Flow Chemistry in Allylic Carbonate Synthesis

| Feature | Advantage | Relevance to this compound Production |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of potentially reactive intermediates in transformations. |

| Improved Control | Precise control over temperature, pressure, and reaction time. | Higher selectivity and yield of desired products. |

| Scalability | Straightforward scaling by extending the operation time or using parallel reactors. thieme-connect.comresearchgate.net | Facilitates efficient large-scale production for commercial applications. |

| Integration of Processes | Enables the coupling of reaction, separation, and purification steps in a continuous sequence. nih.gov | Streamlined and more economical manufacturing processes. |

Bio-Inspired Catalysis and Enzymatic Approaches for Allylic Carbonate Modification

Drawing inspiration from nature, the use of enzymes and bio-inspired catalysts is a rapidly growing area in organic synthesis, offering unparalleled selectivity under mild conditions.

Enzyme-Catalyzed Transformations: Enzymes are increasingly being used for the modification of allylic compounds. nih.gov Lipases, for example, have been employed in the kinetic resolution of allylic alcohols, which are precursors to carbonates like this compound. thieme-connect.com Enzyme-catalyzed allylic oxidation reactions, using enzymes such as P450 monooxygenases, provide a green and highly selective method for introducing hydroxyl groups at allylic positions. frontiersin.orgnih.gov Furthermore, enzymatic allylic amination methods are being developed as a sustainable route to allylic amines. nih.govresearchgate.net The application of such biocatalytic methods to this compound could lead to the synthesis of valuable chiral building blocks with high purity.

Bio-Inspired Catalysts: Research is also focused on developing synthetic catalysts that mimic the function of enzymes. These bio-inspired catalysts aim to combine the high selectivity of enzymes with the broader substrate scope and robustness of traditional chemical catalysts. While still an emerging area, the development of bio-inspired systems for the transformation of allylic carbonates holds significant promise for future sustainable chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.